1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE
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Overview
Description
1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE is an ionic liquid with a unique structure that includes a carboxymethyl group attached to an imidazolium ring. This compound is known for its high thermal stability, low volatility, and excellent solubility in water and organic solvents. These properties make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE typically involves the reaction of 1-methylimidazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carboxymethyl group. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of recyclable solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ion exchange reactions are typically carried out in aqueous solutions at room temperature.
Major Products
Oxidation: Carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Various imidazolium salts with different anions.
Scientific Research Applications
1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE involves its interaction with molecular targets through ionic and hydrogen bonding. The carboxymethyl group can form hydrogen bonds with various substrates, enhancing its catalytic activity. Additionally, the imidazolium ring can interact with nucleophiles and electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(carboxymethyl)imidazolium chloride: Similar structure but with an additional carboxymethyl group, leading to different reactivity and applications.
Carboxymethyl cellulose: A polymer with carboxymethyl groups, used in different applications such as food additives and pharmaceuticals.
Uniqueness
1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE is unique due to its combination of thermal stability, solubility, and catalytic properties. Its ability to participate in a wide range of chemical reactions and its biocompatibility make it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C6H9ClN2O2 |
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Molecular Weight |
176.6 g/mol |
IUPAC Name |
2-(3-methylimidazol-3-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3,5H,4H2,1H3;1H |
InChI Key |
DMTJPRGIWDILAE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=O)O.[Cl-] |
Origin of Product |
United States |
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